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Welcome to our technical support center for researchers, scientists, and drug development
professionals. This resource provides troubleshooting guides and frequently asked questions
(FAQs) to help you address challenges with low transendothelial electrical resistance (TEER) in
your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical acceptable TEER value for endothelial cell monolayers?

Al: Acceptable TEER values are highly dependent on the specific type of endothelial cells
being used. While some endothelial cells, like those in the blood-brain barrier, can achieve high
TEER values (hundreds or even thousands of Q-cm?2), many common endothelial cell types,
such as Human Umbilical Vein Endothelial Cells (HUVECS), typically exhibit lower baseline
resistance.[1] A significant drop in TEER from an established baseline for your specific cell type
and experimental conditions is often a more critical indicator of compromised barrier integrity
than failing to meet a specific universal value.[2]

Q2: How often should | measure TEER?

A2: TEER should be monitored regularly throughout your experiment to track the formation and
health of the endothelial barrier.[2] Initially, measurements can be taken daily to determine
when the monolayer has reached confluency and peak TEER. Once the barrier is established,
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measurements can be taken before and after experimental treatments to assess their impact
on barrier integrity.

Q3: Can the type of measurement electrode affect my TEER readings?

A3: Yes, the type of electrode used can significantly impact TEER measurements. "Chopstick"
electrodes and chamber-based systems (like EndOhm) are common, but can yield different
results.[3] Chopstick electrodes can sometimes overestimate TEER values due to non-uniform
current density across the membrane.[3] Consistency in the type of electrode and its placement
is crucial for reproducible results.[4]

Q4: My TEER values are fluctuating. What could be the cause?
A4: Fluctuations in TEER can be caused by several factors:

o Temperature: TEER is inversely proportional to temperature; as temperature increases,
TEER decreases. Ensure that measurements are taken at a consistent temperature, ideally
at 37°C or after allowing the plate to equilibrate to room temperature for a consistent period.

[516]

o Electrode Placement: Inconsistent placement of the electrodes can lead to variable readings.

[41[5]

e Media Changes: Changes in media volume or composition can temporarily affect TEER.
Allow the cells to equilibrate for 10-15 minutes after a media change before taking a
measurement.[7]

 Vibrations: Mechanical disturbances can alter electrode positioning and affect the electric
field, leading to inconsistent readings.[5]

Troubleshooting Guide for Low TEER

Low TEER is a common issue that can compromise the validity of in vitro barrier model
experiments. A reduced TEER value is an indicator of a compromised barrier or the loosening
of tight junctions.[5] This guide provides a systematic approach to identifying and resolving the
root cause of low TEER readings.
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Category 1: Cell Culture and Monolayer Health

Problem: The endothelial cell monolayer has not formed a tight barrier.

Potential Cause Recommended Solution

Optimize the cell seeding density. Too few cells
) ) ) will result in an incomplete monolayer, while too
Sub-optimal Cell Seeding Density ]
many can lead to cell death and a compromised

barrier.[8]

Use cells at a low passage number. Endothelial

cells can lose their ability to form tight junctions
High Cell Passage Number at higher passages.[7] It is recommended to use

endothelial cells between passages 1-5 for

optimal barrier function.[7]

Visually inspect the monolayer using a
microscope to confirm it is fully confluent. Gaps

Lack of Confluenc
Y in the monolayer will significantly reduce TEER.

[1]

Routinely check for microbial contamination
Cell Contamination (e.g., mycoplasma, bacteria, fungi) which can
disrupt tight junctions and lower TEER.[1]

Ensure cells are not stressed due to nutrient
depletion or overgrowth. Change the culture

Cell Stress )
medium regularly as recommended for your cell

type.[1]

Category 2: Culture Environment and Media

Problem: The culture conditions are not conducive to tight junction formation.
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Potential Cause

Recommended Solution

Inappropriate Media Composition

Ensure the culture medium has the correct
formulation, including appropriate serum
concentrations and supplements. Variations in
pH can also affect TEER.[1]

Lack of Barrier-Inducing Factors

Consider supplementing the media with factors
known to enhance endothelial barrier function,
such as hydrocortisone.[9][10][11]

Sub-optimal Insert Coating

Use inserts coated with extracellular matrix
proteins like collagen or fibronectin to improve

cell adhesion and promote a tighter barrier.[1]

Category 3: TEER Measurement Technique

Problem: The method of measuring TEER is introducing errors.
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Potential Cause

Recommended Solution

Incorrect Electrode Placement

Ensure consistent and correct placement of the
electrodes. The shorter electrode should be in
the apical (upper) chamber and the longer
electrode in the basolateral (lower) chamber,

without touching the cell monolayer.[4][5]

Temperature Fluctuations During Measurement

Perform TEER measurements at a consistent
temperature. If measuring outside the incubator,
allow all plates to equilibrate to room
temperature for the same amount of time before
reading.[5][6]

Incorrect Blank Subtraction

Always measure the resistance of a blank insert
(containing media but no cells) and subtract this
value from your experimental readings to get the

net TEER of the cell monolayer.[4]

Dirty Electrodes

Clean the electrodes regularly according to the
manufacturer's instructions to prevent protein

buildup and ensure accurate readings.[12]

Data Presentation: Factors Influencing TEER

The following tables summarize quantitative data on how various experimental parameters can

influence TEER values.

Table 1: Effect of Cell Seeding Density on TEER in hCMEC/D3 Cells
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Seeding Density

TEER (Q-cm?) at 24h

TEER (Q-cm?) at 48h

(cellsicm?)

100,000 ~20 ~30
200,000 ~30 ~45
400,000 ~40 ~60
800,000 ~50 ~80

Data adapted from a study on
hCMEC/D3 cells seeded on
collagen-coated polyester

Transwell® inserts.[13]

Table 2: Effect of Culture Conditions on TEER in Brain Endothelial Cells

Cell Model

Culture Condition

Reported TEER (Q-cm?)

Porcine Brain Microvessel

) Serum-containing medium 300 - 500
Endothelial Cells
Porcine Brain Microvessel )

] Serum-free medium 600 - 800
Endothelial Cells
b.End3 endothelial cells and ]

Static co-culture ~20

C8-D1A astrocytes (Transwell)
b.End3 endothelial cells and
C8-D1A astrocytes Co-culture with shear stress ~250
(microfluidic)
Primary human brain cells (co-  Co-culture of pericytes, 4000

culture)

astrocytes, and neurons

A compilation of data from
various in vitro blood-brain

barrier models.[10]

Table 3: Influence of Hydrocortisone on TEER in hCMEC/D3 Cells

© 2025 BenchChem. All rights reserved.

6/11

Tech Support


https://www.youtube.com/watch?v=YL260-A5r2U
https://www.researchgate.net/publication/5592893_Differential_effects_of_hydrocortisone_and_TNFa_on_tight_junction_proteins_in_an_in_vitro_model_of_the_human_blood-brain_barrier
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294999?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Troubleshooting & Optimization

Check Availability & Pricing

Treatment Fold Enhancement of TEER

Hydrocortisone (100 nM) > 3-fold

Data from a study on the effect of
hydrocortisone on hCMEC/D3 barrier properties.
[10]

Experimental Protocols

Protocol 1: Standard TEER Measurement Using
"Chopstick" Electrodes (EVOM™ Meter)

Materials:

EVOM™ meter and "chopstick” (STX2) electrodes
70% Ethanol
Sterile phosphate-buffered saline (PBS) or culture medium

Cell culture plates with Transwell® inserts

Procedure:

Sterilize the Electrodes: Submerge the electrode tips in 70% ethanol for 15 minutes. Allow
them to air dry completely in a sterile environment.[4]

Equilibrate the Electrodes: Rinse the sterilized electrodes with sterile PBS or culture medium
to remove any residual ethanol.[4]

Prepare the Plate: Remove the cell culture plate from the incubator and place it on a level
surface in a sterile hood. To minimize temperature fluctuations, you can use a warming plate
setto 37°C.[12]

Measure Blank Resistance: Place a blank Transwell® insert (containing medium but no cells)
into a well. Add the same volume of medium to the apical and basolateral chambers as your
experimental wells. Insert the electrodes, with the shorter tip in the apical chamber and the
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longer tip in the basolateral chamber, ensuring the electrodes are not touching the bottom of
the well or the membrane. Record the resistance value.[4]

o Measure Sample Resistance: Carefully move the electrodes to each experimental well,
maintaining the same position and depth for each measurement. Allow the reading to
stabilize before recording the resistance.[4]

e Calculate TEER:
o Subtract the blank resistance from the sample resistance to obtain the net resistance.

o Multiply the net resistance by the surface area of the Transwell® membrane (in cm?) to get
the TEER value in Q-cmz2.[4][5]

o TEER (Q-cm?) = (Resistance_sample - Resistance_blank) x Membrane Area (cm?)

Protocol 2: Co-culture of Endothelial Cells and
Astrocytes to Enhance TEER

This protocol describes a non-contact co-culture system, where astrocytes are cultured at the
bottom of the well, and endothelial cells are cultured on the Transwell® insert above them.

Materials:

e Primary or immortalized astrocytes

e Primary or immortalized endothelial cells

o Astrocyte culture medium

o Endothelial cell culture medium

o Transwell® inserts and companion plates

o Extracellular matrix coating solution (e.g., collagen, fibronectin)

Procedure:
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o Prepare the Inserts: Coat the apical side of the Transwell® inserts with the appropriate
extracellular matrix protein according to the manufacturer's instructions.

e Seed Astrocytes: Seed astrocytes in the wells of the companion plate at a density that will
result in a confluent monolayer. Culture them in astrocyte medium until they are confluent.[9]

o Condition the Medium (Optional but Recommended): Once the astrocytes are confluent,
replace the medium with fresh endothelial cell medium and incubate for 24-48 hours. This
astrocyte-conditioned medium can be collected and used to culture the endothelial cells.[9]

o Seed Endothelial Cells: Seed the endothelial cells onto the coated Transwell® inserts at their
optimal seeding density.

o Assemble the Co-culture System: Once the endothelial cells have adhered, carefully move
the inserts containing the endothelial cells into the wells with the confluent astrocyte
monolayer. Ensure the bottom of the insert does not touch the astrocyte layer.

e Culture and Monitor: Culture the co-culture system, changing the medium in both the apical
and basolateral compartments as required. Monitor the TEER of the endothelial monolayer
daily to track the development of the barrier. Co-culture with astrocytes has been shown to
significantly increase TEER in endothelial cell models.[9][14][15]

Visualizations
Troubleshooting Workflow for Low TEER

Caption: A step-by-step workflow for troubleshooting low TEER.

Signaling Pathways Regulating Endothelial Barrier
Function

Caption: Key signaling pathways in endothelial barrier regulation.

Logical Relationships in Diagnosing Low TEER

Caption: Logical relationships for diagnosing the cause of low TEER.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1294999#troubleshooting-low-
transendothelial-electrical-resistance-in-vitro]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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